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Compound of Interest

Compound Name:
(S)-1-(4-Fluoro-3-

methoxyphenyl)ethanamine

Cat. No.: B591950 Get Quote

An In-depth Technical Guide to (S)-1-(4-Fluoro-3-
methoxyphenyl)ethanamine
This technical guide provides a comprehensive overview of the physical, chemical, and

synthetic aspects of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, a chiral amine with

potential applications in pharmaceutical research and development. This document is intended

for researchers, scientists, and drug development professionals.

Chemical Identity and Properties
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral organic compound. Its

hydrochloride salt is also a common form for handling and storage.

Table 1: Physical and Chemical Properties of 1-(4-Fluoro-3-methoxyphenyl)ethanamine and its

(S)-enantiomer hydrochloride salt.
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Property Value Source

Chemical Name
(S)-1-(4-Fluoro-3-

methoxyphenyl)ethanamine
N/A

CAS Number 333753-64-3 (for racemate) [1]

CAS Number ((S)-enantiomer

HCl salt)
2089389-09-1 [2]

Molecular Formula C₉H₁₂FNO [1]

Molecular Weight 169.20 g/mol [3]

Appearance
White to off-white powder or

crystals (for HCl salt)
N/A

Table 2: Computed Physicochemical Properties for 1-(3-Fluoro-4-methoxyphenyl)ethanamine

(Isomer).

Note: Experimental data for the target compound is limited. The following are computed

properties for a closely related isomer and should be used as an estimation.

Property Value

XLogP3-AA 1.3

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 2

Exact Mass 169.090292168 Da

Monoisotopic Mass 169.090292168 Da

Topological Polar Surface Area 35.3 Å²

Spectroscopic Data
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While specific spectra for (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine are not publicly

available, commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and mass

spectrometry data for the hydrochloride salt.[2] Researchers are advised to acquire the

compound from a commercial source to obtain these analytical data.

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of (S)-1-(4-Fluoro-3-
methoxyphenyl)ethanamine is not readily available in the public domain. However, based on

established methods for the synthesis of analogous chiral amines, a potential synthetic route

can be proposed. One common and effective method is the asymmetric reduction of a

corresponding ketone precursor.

Proposed Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Fluoro-3-

methoxyacetophenone

This protocol is a hypothetical adaptation based on similar transformations and should be

optimized for the specific substrate.

Step 1: Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone (the ketone precursor).

This can be achieved via Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene.

Materials: 1-fluoro-2-methoxybenzene, acetyl chloride, aluminum chloride (AlCl₃),

dichloromethane (DCM).

Procedure:

Dissolve 1-fluoro-2-methoxybenzene in dry DCM and cool the solution to 0 °C in an ice

bath.

Slowly add anhydrous AlCl₃ to the stirred solution.

Add acetyl chloride dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for several hours until completion

(monitored by TLC).
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Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or distillation to yield 1-(4-fluoro-3-

methoxyphenyl)ethanone.

Step 2: Asymmetric Transfer Hydrogenation to (S)-1-(4-Fluoro-3-
methoxyphenyl)ethanamine.

Materials: 1-(4-fluoro-3-methoxyphenyl)ethanone, a chiral ruthenium or rhodium catalyst

(e.g., (S,S)-Ts-DENEB™), a hydrogen source (e.g., formic acid/triethylamine mixture or

isopropanol), and a suitable solvent (e.g., methanol, dichloromethane).

Procedure:

In an inert atmosphere (e.g., under argon or nitrogen), dissolve the ketone precursor and

the chiral catalyst in the chosen solvent.

Add the hydrogen source to the reaction mixture.

Heat the reaction to a suitable temperature (e.g., 40-60 °C) and stir for a specified time

(typically 12-24 hours), monitoring the progress by TLC or GC.

Upon completion, cool the reaction mixture and remove the solvent under reduced

pressure.

Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a basic

solution (e.g., saturated sodium bicarbonate) to remove the formic acid and any acidic

byproducts.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

The resulting crude (S)-1-(4-fluoro-3-methoxyphenyl)ethanamine can be purified by

column chromatography. The enantiomeric excess should be determined by chiral HPLC.
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Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activity or

associated signaling pathways for (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine. Chiral

amines are common intermediates in the synthesis of biologically active molecules. Further

research is required to determine the pharmacological profile of this compound.

Visualizations
As no specific signaling pathway or biological workflow has been identified for (S)-1-(4-Fluoro-
3-methoxyphenyl)ethanamine, the following diagram illustrates a potential synthetic workflow

for its preparation.
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Figure 1: Proposed Synthetic Workflow for (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Step 1: Ketone Synthesis

Step 2: Asymmetric Reduction

1-Fluoro-2-methoxybenzene

Friedel-Crafts Acylation
(AlCl₃, DCM)

Acetyl Chloride
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1-(4-Fluoro-3-methoxyphenyl)ethanone

Asymmetric Transfer Hydrogenation
(Chiral Ru/Rh catalyst, H-source)

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Click to download full resolution via product page

Caption: Figure 1: Proposed Synthetic Workflow for (S)-1-(4-Fluoro-3-
methoxyphenyl)ethanamine

Safety and Handling
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Based on safety data for related compounds, (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine
and its salts should be handled with care. It is likely to be harmful if swallowed and may cause

skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn when handling this chemical. Work should be

conducted in a well-ventilated fume hood. For detailed safety information, consult the material

safety data sheet (MSDS) from the supplier.

Conclusion
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral building block with potential for use

in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While

detailed experimental data for this specific compound is sparse in publicly accessible literature,

this guide provides an overview of its known properties and a plausible synthetic approach

based on established chemical principles. Further research is warranted to fully characterize

this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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